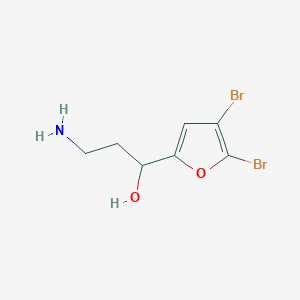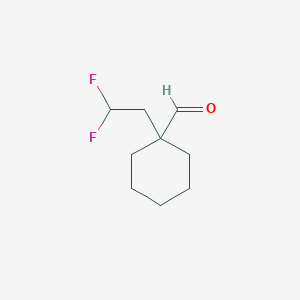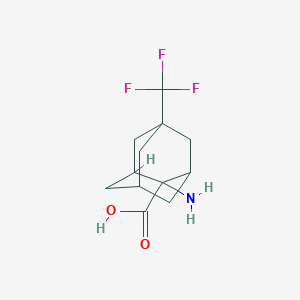
3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9Br2NO2 and a molecular weight of 298.96 g/mol This compound features a furan ring substituted with two bromine atoms and an amino alcohol side chain
Preparation Methods
The synthesis of 3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its potential bioactivity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol side chain allows it to form hydrogen bonds and interact with biological molecules. The bromine atoms in the furan ring may enhance its reactivity and binding affinity to certain targets . Further research is needed to fully elucidate its mechanism of action and identify the specific pathways involved.
Comparison with Similar Compounds
3-Amino-1-(4,5-dibromofuran-2-yl)propan-1-ol can be compared with other similar compounds, such as:
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound contains an indole moiety instead of a furan ring and has different chemical properties and applications.
3-Amino-1-(4,5-dichlorofuran-2-yl)propan-1-ol: This compound has chlorine atoms instead of bromine atoms, which may affect its reactivity and biological activity.
3-Amino-1-(4,5-difluorofuran-2-yl)propan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H9Br2NO2 |
|---|---|
Molecular Weight |
298.96 g/mol |
IUPAC Name |
3-amino-1-(4,5-dibromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9Br2NO2/c8-4-3-6(12-7(4)9)5(11)1-2-10/h3,5,11H,1-2,10H2 |
InChI Key |
XFACHKFILLFSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13230836.png)
![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B13230839.png)


![2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13230858.png)
![2-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13230859.png)



![1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13230879.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13230893.png)

![tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13230907.png)
